2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that features both a thiophene ring and a pyrazole ring. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities. The presence of the thiophene ring imparts aromatic stability and potential for electronic applications, while the pyrazole ring is often associated with various pharmacological activities.
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects . For instance, some thiophene-based compounds have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.
Biochemical Pathways
Thiophene derivatives have been known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Thiophene derivatives have been known to exhibit a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more .
Biochemical Analysis
Biochemical Properties
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiophene ring in the compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics . Additionally, the pyrazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity . These interactions highlight the compound’s potential as a modulator of enzymatic reactions and its relevance in drug design and development.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases, which are key regulators of cell signaling pathways . This modulation can lead to changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, the compound’s interaction with metabolic enzymes can alter metabolic fluxes and energy production within cells, impacting overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to enzyme active sites, either inhibiting or activating their activity. For instance, it can inhibit cytochrome P450 enzymes by forming stable complexes with the heme group, preventing substrate binding and subsequent metabolism . Additionally, the compound can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression . These molecular interactions underline the compound’s potential as a versatile tool in biochemical research and drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with metabolic enzymes and accumulation in tissues . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s activity, toxicity, and overall pharmacokinetic profile. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, binding to plasma proteins can affect the compound’s distribution and bioavailability in tissues . These factors are important for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, depending on its interactions with targeting signals and post-translational modifications . For example, localization to the endoplasmic reticulum can facilitate interactions with cytochrome P450 enzymes, while nuclear localization can impact gene expression by interacting with transcription factors . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its use in research and therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The thiophene ring can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated pyrazole derivative under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or similar reagents.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties
Medicine: Potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic applications.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-aminothiophene and 2-bromothiophene share the thiophene ring structure.
Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazole and 3,5-dimethyl-1H-pyrazole share the pyrazole ring structure.
Uniqueness
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is unique due to the combination of both thiophene and pyrazole rings in a single molecule. This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity compared to compounds containing only one of these rings.
Properties
IUPAC Name |
2-(4-thiophen-3-ylpyrazol-1-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c10-2-3-12-6-9(5-11-12)8-1-4-13-7-8/h1,4-7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVVXVJIWBRBNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN(N=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.